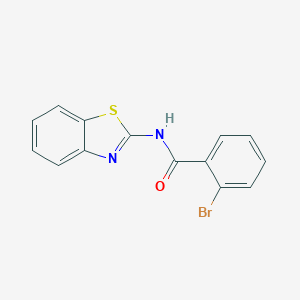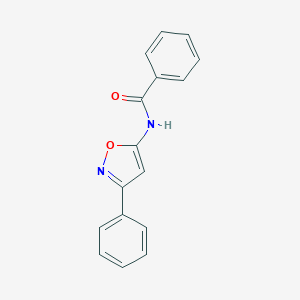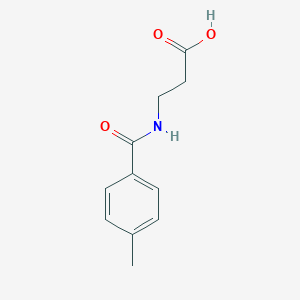
2-甲氧基-6-(三丁基锡基)吡啶
描述
2-Methoxy-6-(tributylstannyl)pyridine is a chemical compound with the empirical formula C18H33NOSn . It has a molecular weight of 398.17 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(tributylstannyl)pyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 2nd carbon and a tributylstannyl group attached to the 6th carbon .Physical And Chemical Properties Analysis
2-Methoxy-6-(tributylstannyl)pyridine is a liquid at room temperature . It has a refractive index of 1.512 and a boiling point of 309.3-313.3 °C .科学研究应用
Organic Synthesis
2-Methoxy-6-(tributylstannyl)pyridine: is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its stannyl group is a versatile handle that can be used in various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a precursor for synthesizing various pyridine derivatives, which are crucial in developing pharmaceuticals, agrochemicals, and advanced materials .
Catalysis
In catalysis, 2-Methoxy-6-(tributylstannyl)pyridine plays a critical role in facilitating palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating biaryl structures that are prevalent in many active pharmaceutical ingredients. The stannyl group acts as a soft nucleophile, reacting with electrophilic palladium species to form new bonds efficiently .
Heterocycles Synthesis
The synthesis of heterocycles is another significant application of this compound. Heterocyclic compounds are a mainstay in medicinal chemistry due to their biological activity2-Methoxy-6-(tributylstannyl)pyridine can be employed to introduce pyridine units into larger heterocyclic systems, which are often found in drugs and functional materials .
Radioactive Labeling
2-Methoxy-6-(tributylstannyl)pyridine: is also used in radioactive labeling. It can be used to introduce radioisotopes into organic molecules, which is a crucial step in the development of radiopharmaceuticals for diagnostic imaging and radiotherapy. The stannyl moiety can be substituted with radioisotopes like ^11C, ^18F, or ^123I, providing a way to track biological processes in vivo .
Biomedical Research
In the field of biomedicine, 2-Methoxy-6-(tributylstannyl)pyridine is indispensable for developing new therapeutic agents. Its ability to participate in bioconjugation reactions allows for the creation of targeted drug delivery systems, which can improve the efficacy and safety profiles of pharmaceuticals .
Material Science
Lastly, in material science, 2-Methoxy-6-(tributylstannyl)pyridine contributes to the synthesis of organic electronic materials. Pyridine and its derivatives are key components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of pyridine make it an excellent building block for conjugated systems used in these technologies .
安全和危害
2-Methoxy-6-(tributylstannyl)pyridine is classified as acutely toxic if swallowed or comes into contact with skin . It can cause skin and eye irritation . It may also cause damage to fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life .
属性
IUPAC Name |
tributyl-(6-methoxypyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMCQVOGICOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441267 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(tributylstannyl)pyridine | |
CAS RN |
164014-94-2 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164014-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)






![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)

